Terpin
Description
Alpha-terpineol (C₁₀H₁₈O), a monoterpene alcohol, is a prominent component of essential oils derived from plants such as Eucalyptus, Pinus, Salvia libanotica, and tea species . It is characterized by a sweet, herbal, and woody aroma, making it valuable in perfumery, cosmetics, and aromatherapy . Key physicochemical properties include:
| Property | Value | Reference |
|---|---|---|
| Molecular weight | 154.25 g/mol | |
| Boiling point | 217.5°C (760 mmHg) | |
| Density | 0.934 g/cm³ | |
| LogP (octanol-water) | 2.93 | |
| Vapor pressure (25°C) | 0.0283 mmHg |
Alpha-terpineol exhibits diverse pharmacological activities, including antitumor, anti-inflammatory, antioxidant, and antidepressant effects . Its anticancer mechanism involves suppression of NF-κB signaling, inhibiting tumor cell proliferation and inducing apoptosis . Additionally, it modulates neurotransmitter pathways (e.g., norepinephrine) to exert antidepressant effects .
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWAMSGVWEHFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023643, DTXSID401031800, DTXSID501031803 | |
| Record name | Terpin | |
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| Record name | trans-Terpin | |
| Source | EPA DSSTox | |
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| Record name | cis-p-Menthan-1,8-diol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
1 mg/mL at 20 °C | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |
| Record name | Terpin | |
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| Record name | Terpin [BAN] | |
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| Record name | Terpin, trans- | |
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| Record name | TERPIN HYDRATE | |
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| Record name | TERPIN | |
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| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |
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| Record name | Terpin | |
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| Record name | p-menthane-1,8-diol | |
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| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
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| Record name | TERPIN | |
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| Record name | TERPIN, TRANS- | |
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| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
158 - 159 °C | |
| Record name | trans-p-Menthane-1,8-diol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Terpineol can be synthesized through several methods:
-
Hydration of Alpha-Pinene: : This is the most common industrial method. Alpha-Pinene, derived from turpentine oil, is hydrated in the presence of sulfuric acid to produce alpha-Terpineol. The reaction conditions typically involve temperatures around 50-60°C and a controlled acid concentration to optimize yield and minimize by-products .
-
Limonene Route: : Another method involves the conversion of limonene to alpha-Terpineol. Limonene reacts with trifluoroacetic acid to form a trifluoroacetate intermediate, which is then hydrolyzed to yield alpha-Terpineol. This method, however, has a lower selectivity for alpha-Terpineol compared to the alpha-Pinene route .
Industrial Production Methods
Industrial production of alpha-Terpineol primarily relies on the hydration of alpha-Pinene due to its cost-effectiveness and availability of raw materials. The process involves:
Extraction of Alpha-Pinene: Obtained from turpentine oil.
Hydration Reaction: Conducted in large reactors with sulfuric acid as the catalyst.
Purification: The crude product is purified through distillation to obtain high-purity alpha-Terpineol.
Chemical Reactions Analysis
Epoxidation Reactions
α-Terpineol undergoes epoxidation via two primary methods:
-
Thermal epoxidation using hydrogen peroxide (H₂O₂) under photochemical conditions produces 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-7-ol (II) . This reaction involves singlet oxygen-mediated attack on the double bond, forming an oxirane intermediate .
-
Oxidation with mCPBA (meta-chloroperbenzoic acid) yields the same epoxide II as the sole product, confirming the regioselectivity of the double bond attack .
Reaction Conditions and Yields
| Method | Reagent | Conditions | Product (Yield) |
|---|---|---|---|
| Photochemical | H₂O₂ (30%) | Sodium lamp, -5°C | II (50%) |
| Oxidation | mCPBA | Room temperature | II (Sole product) |
Photooxygenation
Singlet oxygen () reacts with α-terpineol to form a mixture of hydroperoxides:
-
2-(3-hydroperoxy-4-methylene-cyclohexyl)propan-2-ol (IIIa)
-
2-(4-hydroperoxy-4-methylcyclohex-2-enyl)propan-2-ol (IIIa')
The ratio IIIa:IIIa' is approximately 47:53 , influenced by the choice of sensitizer (e.g., chlorophyllin vs. tetraphenylporphyrin) .
Mechanistic Pathways
The reaction proceeds via peroxirane intermediates (B) , with two competing pathways:
-
Pathway a : Formation of IIIa via hydroperoxide addition at position 3.
With Hydroxyl Radicals (OH)
-
Products :
-
Acetone
-
Ethanediol (glyoxal)
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2-Oxopropanal (methyl glyoxal)
-
With Ozone (O₃)
Interfacial Ozonolysis
α-Terpineol undergoes heterogeneous ozonolysis at air-water interfaces, forming hydroperoxides (HH) and carbonyl compounds. Key findings:
-
Major Product : Hydroperoxide (HH) detected via mass spectrometry () .
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pH Dependence : HH formation is suppressed at high pH (>6) due to interfacial OH⁻ accumulation .
Reaction Progression
| Time (h) | Major Product | Byproduct Yield |
|---|---|---|
| 4 | α-Terpineol (67–77%) | <5% |
| >4 | 1,8-Terpineol | >5% |
Enzymatic Conversion to 1,8-Cineole
Monoterpene synthases catalyze the rearrangement of α-terpineol to 1,8-cineole via a catalytic dyad (His-502 and Glu-249) and Thr-278. The reaction involves:
Scientific Research Applications
Pharmaceutical Applications
1.1 Neuroprotective Effects in Alzheimer's Disease
Recent research has demonstrated the neuroprotective properties of alpha-terpineol in models of Alzheimer's disease (AD). A study utilized a rat model where alpha-terpineol was administered at a dose of 100 mg/kg. The findings indicated significant improvements in biochemical markers associated with oxidative stress and inflammation, such as increased superoxide dismutase (SOD) levels and decreased malondialdehyde (MDA) levels. Additionally, alpha-terpineol treatment reduced amyloid plaque formation and enhanced memory performance in passive avoidance tests .
1.2 Anticancer Properties
Alpha-terpineol has shown promise as an anticancer agent. Research indicates that it inhibits tumor cell growth through the suppression of the NF-κB signaling pathway. In vitro studies revealed that alpha-terpineol effectively reduced the viability of various cancer cell lines, including small cell lung carcinoma. The mechanism involves downregulation of NF-κB-related genes, suggesting its potential as a therapeutic agent against certain cancers .
1.3 Analgesic and Anti-inflammatory Effects
Studies have also highlighted the analgesic properties of alpha-terpineol, particularly in neuropathic pain models. A dosage of 100 mg/kg significantly alleviated mechanical allodynia in rats. Furthermore, it exhibited anti-inflammatory effects by reducing hypernociception and modulating inflammatory cytokines .
Cosmetic and Fragrance Industry
Alpha-terpineol is widely used as a fragrance component due to its pleasant scent and antimicrobial properties. It serves as an ingredient in perfumes, lotions, and other cosmetic products. Its antibacterial activity makes it valuable in formulations aimed at improving skin health and preventing infections .
Food and Beverage Industry
In the food sector, alpha-terpineol is utilized for its flavoring properties. It is often incorporated into food products to enhance taste profiles while also providing potential health benefits due to its antioxidant properties .
Industrial Applications
Alpha-terpineol is employed as a solvent in various industrial applications, including paints, coatings, and adhesives. Its ability to dissolve a wide range of substances makes it an effective solvent for both organic and inorganic materials .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings/Benefits |
|---|---|---|
| Pharmaceuticals | Neuroprotection in AD | Improves SOD levels; reduces amyloid plaques |
| Anticancer agent | Inhibits tumor growth via NF-κB pathway | |
| Analgesic effects | Alleviates neuropathic pain | |
| Cosmetics | Fragrance component | Antimicrobial properties |
| Food & Beverage | Flavoring agent | Enhances taste; antioxidant benefits |
| Industrial | Solvent for coatings and adhesives | Effective solvent for diverse applications |
Case Studies
Case Study 1: Neuroprotective Effects
- Objective: Evaluate the effect of alpha-terpineol on cognitive function in AD models.
- Methodology: Administered alpha-terpineol (100 mg/kg) to rats with induced AD.
- Results: Significant improvement in memory tests; reduction in amyloid plaques observed.
Case Study 2: Anticancer Activity
- Objective: Assess the cytotoxic effects of alpha-terpineol on cancer cell lines.
- Methodology: In vitro testing on various tumor cell lines.
- Results: Dose-dependent inhibition of cell growth; modulation of NF-κB signaling pathway confirmed.
Mechanism of Action
The biological effects of alpha-Terpineol are primarily attributed to its interaction with cellular membranes and enzymes. It disrupts the lipid bilayer of microbial cell membranes, leading to increased permeability and cell death. Additionally, alpha-Terpineol can inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Alpha-terpineol shares structural and functional similarities with other terpenoids. Below is a comparative analysis based on biological activity, chemical properties, and applications:
Table 1: Molecular and Functional Comparison
Key Findings from Comparative Studies
In murine Sarcoma 180 cells, alpha-terpineol reduced viability by 30–50% at 100–500 μg/mL, outperforming cisplatin in genotoxicity .
Anti-Inflammatory Effects :
- Alpha-terpineol and terpinen-4-ol synergistically inhibit IL-1β and IL-6 in macrophages, but alpha-terpineol shows broader cytokine suppression .
- Unlike 1,8-cineole, alpha-terpineol directly targets NF-κB signaling rather than prostaglandin pathways .
Antioxidant Capacity :
- Alpha-terpineol demonstrated superior antioxidant activity compared to limonene and beta-pinene in radical scavenging assays .
Biological Activity
Alpha-terpineol is a monoterpene alcohol found in various essential oils, particularly in pine trees, and has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its anticancer, neuroprotective, analgesic, and antioxidant effects, supported by case studies and research findings.
1. Anticancer Properties
Recent studies have highlighted alpha-terpineol's potential as an anticancer agent. Research indicates that it acts as an inhibitor of the NF-κB pathway, which plays a crucial role in tumor growth and survival.
- Inhibition of NF-κB : Alpha-terpineol has been shown to inhibit the translocation and activity of NF-κB in a dose-dependent manner. This inhibition leads to the down-regulation of genes related to inflammation and cancer progression, such as IL-1β and IL1R1 .
Case Study
In vitro studies demonstrated that alpha-terpineol effectively reduced cell viability in various cancer cell lines, suggesting its potential for therapeutic applications in oncology. The compound's efficacy was confirmed through drug-response analysis and gene expression profiling .
2. Neuroprotective Effects
Alpha-terpineol exhibits significant neuroprotective properties, particularly in models of Alzheimer's disease (AD) and cerebral ischemia.
Alzheimer's Disease
A study conducted on rats showed that alpha-terpineol administration (100 mg/kg) improved neurogenesis and memory while reducing amyloid plaque counts. The treatment also resulted in enhanced levels of superoxide dismutase (SOD) and decreased malondialdehyde (MDA), indicating reduced oxidative stress .
Cerebral Ischemia
In another study, alpha-terpineol improved long-term potentiation (LTP) in rats subjected to cerebral ischemia. The compound facilitated synaptic responses and memory restoration by enhancing neuronal signaling pathways .
3. Analgesic Properties
Alpha-terpineol has been investigated for its analgesic effects in neuropathic pain models.
Study Findings
- Mechanical Allodynia : In a rat model of neuropathic pain, administration of alpha-terpineol (50-100 mg/kg) significantly increased paw withdrawal thresholds (PWT), indicating reduced sensitivity to pain stimuli .
- Inflammatory Cytokines : The compound also suppressed microglial activation and inflammatory cytokine levels, further contributing to its analgesic effects .
4. Antioxidant Activity
Alpha-terpineol is recognized for its antioxidant properties, which help mitigate oxidative stress-related damage.
Research Insights
Studies have demonstrated that alpha-terpineol can scavenge free radicals and enhance the activity of antioxidant enzymes such as SOD. This property is particularly beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing alpha-terpineol’s cytotoxicity in yeast models?
- Methodology : Use Schizosaccharomyces pombe as a model organism. Prepare alpha-terpineol stock solutions in DMSO (10 mM), dilute to graded concentrations (0.1–4 mM), and expose yeast cells (OD600 ≈1) for 3 hours. Include solvent controls (0.3 mM DMSO). Assess viability via colony-forming assays and spot assays with three technical replicates. ROS levels can be quantified using fluorescent probes (e.g., H2DCFDA), and apoptosis markers (e.g., Annexin V) should be validated with mutants like sod1Δ or sod2Δ to confirm oxidative stress pathways .
Q. How can researchers isolate alpha-terpineol’s antidepressant mechanisms in preclinical models?
- Methodology : Employ forced swim tests (FST) or tail suspension tests (TST) in rodents. Pre-treat subjects with alpha-terpineol (dose range: 10–100 mg/kg) and compare outcomes to reference antidepressants (e.g., imipramine). Use antagonists like propranolol (β-blocker) or yohimbine (α2-adrenergic antagonist) to dissect noradrenergic involvement. Measure norepinephrine levels in brain homogenates via HPLC .
Advanced Research Questions
Q. How to resolve contradictions in alpha-terpineol’s dual role as a pro-oxidant (in yeast) and antioxidant (in mammalian cells)?
- Methodology :
Comparative studies : Test alpha-terpineol in parallel yeast and mammalian cell lines (e.g., HEK293) under identical ROS quantification protocols (e.g., flow cytometry with DHE staining).
Pathway inhibition : Use ROS scavengers (e.g., NAC) or mitochondrial inhibitors (e.g., rotenone) to identify context-dependent mechanisms.
Transcriptomic analysis : Compare antioxidant gene expression (e.g., SOD1, SOD2, CAT) across models using qRT-PCR. Note that sod2 upregulation in yeast under resorcinol co-treatment suggests mitochondrial-specific responses .
Q. What statistical approaches address variability in alpha-terpineol’s dose-dependent effects across studies?
- Methodology :
- Meta-analysis : Aggregate data from cytotoxicity assays (IC50 values) and antidepressant behavioral tests (immobility time reduction). Apply random-effects models to account for heterogeneity in experimental conditions (e.g., cell types, exposure times).
- Sensitivity testing : Use ANOVA with post-hoc corrections to compare dose-response curves across studies. For example, yeast apoptosis shows linear ROS correlation (R² >0.9 at 1–4 mM), while mammalian neuroprotection may follow biphasic trends .
Q. How to design a study investigating alpha-terpineol’s interaction with resorcinol in mitigating cytotoxicity?
- Methodology : Pre-incubate yeast cells with resorcinol (100 µM, 30 minutes) before alpha-terpineol exposure. Monitor:
- Survival rates : Calculate relative viability (experimental/control).
- ROS dynamics : Compare H2O2 levels in wild-type vs. sod2Δ mutants.
- Gene expression : Quantify SOD2 upregulation via RNA-seq. Note that resorcinol’s protective effect is Sod2-dependent, requiring functional mitochondrial antioxidant pathways .
Methodological Best Practices
Q. What controls are essential in alpha-terpineol pharmacological studies?
- Negative controls : Solvent-only groups (e.g., DMSO at ≤0.3 mM).
- Positive controls : Reference compounds (e.g., fluoxetine for antidepressants, doxorubicin for cytotoxicity).
- Biological replicates : Minimum n=3 for in vitro assays; n=8–10 for rodent behavioral tests.
- Blinding : Assign treatment groups randomly and blind analysts to sample identities during data collection .
Q. How to validate alpha-terpineol’s purity and stability in experimental setups?
- Analytical techniques :
- GC-MS : Verify chemical purity (>95% by area under the curve).
- NMR : Confirm structural integrity (e.g., δ 1.28 ppm for terpene protons).
- Stability tests : Store aliquots at −80°C and assess degradation via HPLC every 6 months .
Addressing Research Gaps
Q. What strategies identify alpha-terpineol’s off-target effects in neuropharmacology?
- Approach :
- Receptor profiling : Screen against GPCR libraries (e.g., β-adrenergic, serotonin receptors) using radioligand binding assays.
- CRISPR-Cas9 knockouts : Generate neuronal cell lines lacking norepinephrine transporters (NET) to isolate direct vs. indirect mechanisms .
Q. How to reconcile alpha-terpineol’s antifungal properties with its cytotoxicity in non-pathogenic fungi?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
